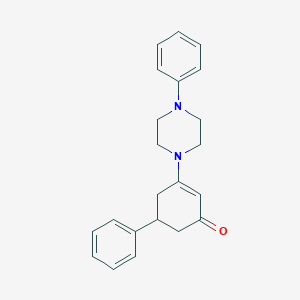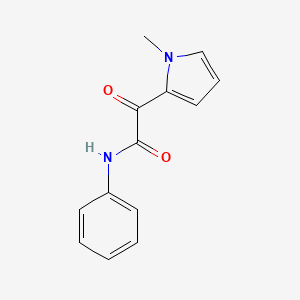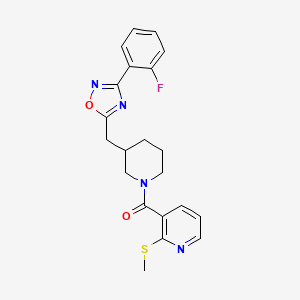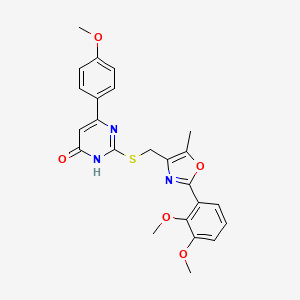
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide, also known as Dioxolane-MMAE, is a novel compound that has gained attention in the field of cancer research. It is a potent cytotoxic agent that has shown promising results in preclinical studies for the treatment of various types of cancer.
Scientific Research Applications
Anti-inflammatory Applications
Research has demonstrated the potential of derivatives similar to the specified compound in the synthesis and evaluation of novel anti-inflammatory agents. Compounds synthesized through specific processes have shown promising anti-inflammatory activity in both in vitro and in vivo models, with some studies focusing on the molecular docking to understand the binding affinity towards human serum albumin, which plays a crucial role in the anti-inflammatory response (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticonvulsant and Antidepressant Effects
Another area of research explores the anticonvulsant and antidepressant effects of derivatives related to the compound . Through synthesis and evaluation, certain derivatives have been found protective against induced seizures and exhibited potent antidepressant-like activity in preclinical models, suggesting a potential for the development of novel therapeutics in these domains (Xing-Hua Zhen et al., 2015).
Molecular Structure Studies
Studies on the aggregated structures of N-methylacetamide in solution, which is structurally related to the specified compound, have utilized techniques such as infrared electroabsorption spectroscopy to determine the predominance of monomer and dimer structures. These insights contribute to a deeper understanding of the molecular interactions and structural dynamics of such compounds in various solvents (H. Hiramatsu, H. Hamaguchi, 2002).
Chemical and Physical Properties Analysis
Further research includes the study of N-methylacetamide's infrared spectrum, which aids in understanding the amide infrared spectrum formation. Such studies are significant in organic chemistry, analytical chemistry, and chemical biology for interpreting the chemical and physical properties of related compounds (Yan Ji et al., 2020).
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-17(8-11-10-22-6-7-23-11)14(19)9-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPITCBYZYDMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)


![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)

![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)